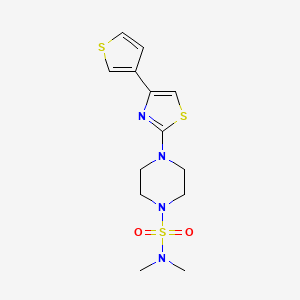

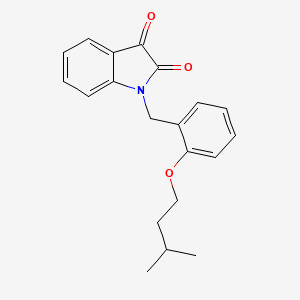

4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chlorobenzoyl” is a component of several biochemical reactions. It’s involved in the enzymatic reaction of 4-chlorobenzoate—CoA ligase, which catalyzes the chemical reaction of 4-chlorobenzoate, CoA, and ATP . It’s also a part of the 4-chlorobenzoyl-CoA dehalogenase enzyme that catalyzes the chemical reaction of 4-chlorobenzoyl-CoA and H2O .

Synthesis Analysis

The synthesis of “4-chlorobenzoyl” derivatives involves various methods. For instance, the production of chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Molecular Structure Analysis

The molecular structure analysis of “4-chlorobenzoyl” derivatives is complex and depends on the specific derivative. For example, the 4-chlorobenzoyl-CoA dehalogenase enzyme has a molecular weight of 29805.98 .Chemical Reactions Analysis

“4-chlorobenzoyl” is involved in several chemical reactions. For example, 4-chlorobenzoate—CoA ligase catalyzes the chemical reaction of 4-chlorobenzoate, CoA, and ATP . Also, 4-chlorobenzoyl-CoA dehalogenase catalyzes the chemical reaction of 4-chlorobenzoyl-CoA and H2O .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chlorobenzoyl” derivatives vary. For example, 4-chlorobenzoyl chloride has a molecular mass of 175.01, a density of 1.365 g/mL at 20 °C, a melting point of 11-14 °C, and a boiling point of 102-104 °C/11 mmHg .Aplicaciones Científicas De Investigación

Imidazole Derivatives and Antitumor Activity

Research on imidazole derivatives, which share structural similarities with the 4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, highlights their significance in antitumor studies. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, demonstrate promising antitumor properties. Some have progressed beyond preclinical testing, indicating potential for the development of new antitumor drugs and compounds with varied biological effects (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Supramolecular Capsules from Calixpyrrole Derivatives

The self-assembly of supramolecular capsules derived from calixpyrrole, closely related to the chemical structure , has been extensively studied. These structures demonstrate the potential for constructing molecular capsules through various methods, including direct or mediated rim-to-rim interactions and chemical modifications leading to anion coordination. This research provides insight into the design and synthesis of novel compounds for specific scientific applications (Ballester, 2011).

Enaminoketones and Enaminothiones in Heterocyclic Synthesis

Enaminoketones and their derivatives, which share functional group characteristics with the query compound, have been recognized for their utility in synthesizing heterocycles and natural products. Their versatile nature as synthetic intermediates underscores the potential for 4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide in diverse chemical syntheses, contributing to advancements in medicinal chemistry and drug development (Negri, Kascheres, & Kascheres, 2004).

Biological Effects of Related Compounds

A comprehensive review of the toxicology of acetamide, formamide, and their derivatives offers a foundational understanding of the biological consequences of exposure to compounds structurally related to the chemical . This review highlights the importance of understanding the biological impacts of chemical compounds, which is crucial for the safe development and application of new pharmaceuticals and chemicals (Kennedy, 2001).

Mecanismo De Acción

The mechanism of action of “4-chlorobenzoyl” involves its participation in enzymatic reactions. For instance, in the 4-chlorobenzoate—CoA ligase enzyme, it’s one of the substrates that get converted into 4-chlorobenzoyl-CoA . In the 4-chlorobenzoyl-CoA dehalogenase enzyme, 4-chlorobenzoyl-CoA is one of the substrates that get converted into 4-hydroxybenzoyl CoA and chloride .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c1-19(2)9-18-15(21)13-7-11(8-17-13)14(20)10-3-5-12(16)6-4-10/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOLCFPRNLVWEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)

![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)

![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)